Cas no 734-41-8 (Benzo[c]phenanthrene-5,6-dione)
734-41-8 structure
Product Name:Benzo[c]phenanthrene-5,6-dione
CAS-nummer:734-41-8
MF:C18H10O2
MW:258.27080488205
CID:562567
PubChem ID:15558055
Update Time:2025-04-19
Benzo[c]phenanthrene-5,6-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[c]phenanthrene-5,6-dione
- Benzo[c]phenanthrene[5,6]quinone
- Benzo[c]phenanthrene[5,6]quinoneneat
- 1,2-benzo-phenanthrenequinone
- benzo<c>phenanthrene 5,6-dione
- benzo<c>phenanthrene-5,6-quinone
- 2-([2-[(4-CHLOROPHENYL)SULFONYL]ETHYL]THIO)ACETICACID
- DTXSID00574130
- FT-0749364
- SCHEMBL19230424
- benzo[c]phenanthrene-5,6-quinone
- 734-41-8
- Benzo[C]phenanthren[5,6]quinone
-
- Inchi: 1S/C18H10O2/c19-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18(17)20/h1-10H
- InChI-sleutel: SDWJHGCUGWNTLP-UHFFFAOYSA-N
- LACHT: O=C1C(C2C=CC=CC=2C2C1=CC=C1C=CC=CC=21)=O
Berekende eigenschappen
- Exacte massa: 258.06800
- Monoisotopische massa: 258.068079557g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 427
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 34.1Ų
Experimentele eigenschappen
- PSA: 34.14000
- LogboekP: 3.88580
Benzo[c]phenanthrene-5,6-dione Gerelateerde literatuur
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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